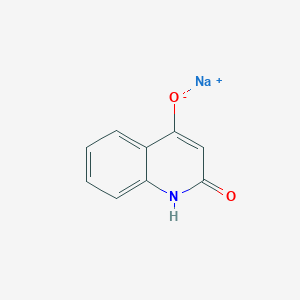

2,4-Dihydroxyquinoline Monosodium Salt

Description

The exact mass of the compound 2(1H)-Quinolinone, 4-hydroxy-, monosodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-oxo-1H-quinolin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXMDMIYCCSYNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063502 | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-76-3 | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-hydroxycarbostyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-quinolone, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNV1B8UXF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 2,4-Dihydroxyquinoline Monosodium Salt: Core Properties and Applications

Within the landscape of medicinal chemistry and biochemical research, quinoline and its derivatives represent a "privileged structure"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2][3] Among these, the 2,4-dihydroxyquinoline scaffold, which exists in a critical tautomeric equilibrium with 4-hydroxy-2(1H)-quinolinone, has attracted considerable scientific attention.[2][4] Its monosodium salt form enhances aqueous solubility, making it an exceptionally versatile and accessible reagent for a multitude of research applications.[5]

This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core properties of this compound. We will delve into its fundamental chemical and physical characteristics, synthesis, and diverse applications, explaining the causal links between its structure and its functional utility in fields ranging from pharmaceutical development to material science.

Section 1: Core Chemical and Physical Properties

This compound is the sodium salt of 2,4-dihydroxyquinoline (also known as 2,4-quinolinediol).[6] The parent compound exhibits keto-enol tautomerism, primarily existing in the 4-hydroxy-2(1H)-quinolinone form. The formation of the monosodium salt typically involves the deprotonation of the more acidic 4-hydroxy group.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4510-76-3 | [5][6][7] |

| Molecular Formula | C₉H₆NNaO₂ | [5][6] |

| Molecular Weight | 183.14 g/mol | [5][6] |

| Appearance | Light orange to yellow to green crystalline powder | [5] |

| Solubility | Excellent solubility in water | [5] |

| Purity (Typical) | ≥ 90% (HPLC) | [5] |

| Storage Conditions | Store at Room Temperature (RT) | [5] |

Computed Molecular Properties

Computational analysis provides further insight into the molecule's structural and electronic characteristics, which underpin its reactivity and interactions.

| Computed Property | Value | Reference |

| IUPAC Name | sodium 2-oxo-1H-quinolin-4-olate | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Topological Polar Surface Area | 52.2 Ų | [6] |

| Complexity | 240 | [6] |

| Heavy Atom Count | 13 | [6] |

Section 2: Synthesis and Derivatization Pathways

The synthesis of this compound is intrinsically linked to the synthesis of its parent scaffold, 2,4-dihydroxyquinoline. The salt is readily prepared by treating the parent quinolinediol with a suitable sodium base. The core scaffold itself can be synthesized via several established methods, offering flexibility for laboratory-scale production and derivatization.

Synthesis of the 2,4-Dihydroxyquinoline Core

A robust and frequently employed method for synthesizing the quinoline core involves the cyclization of aniline derivatives with malonic acid derivatives, often facilitated by a condensing agent like polyphosphoric acid (PPA).[4][8] This approach is valued for its efficiency.

Protocol 1: One-Step Cyclization using Polyphosphoric Acid

This protocol describes a general method for the synthesis of a 2,4-dihydroxyquinoline derivative. The choice of starting materials (e.g., a substituted malonic acid amide) allows for the creation of various analogs.[8]

Causality: Polyphosphoric acid serves as both a solvent and a powerful dehydrating and cyclizing agent. At elevated temperatures, it facilitates the intramolecular condensation required to form the heterocyclic quinoline ring system, driving the reaction to completion.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, add 1 part by weight of a malonic acid amide derivative (e.g., methyl ester of (2,3-dimethylphenyl) malonic acid amide) to approximately 10 parts by volume of polyphosphoric acid.[4][8]

-

Heating: Heat the mixture with constant stirring to 130-150°C. The optimal temperature balances reaction rate with selectivity.[8]

-

Reaction Monitoring: Maintain the reaction at this temperature for 2-3 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, carefully pour the viscous reaction mixture into a beaker of ice water with vigorous stirring. This precipitates the crude product.

-

Neutralization & Collection: Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate. Collect the precipitated solid by vacuum filtration.

-

Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual acid and salts. Dry the final product under reduced pressure.[4]

Caption: Relationship between core properties and research applications.

Section 4: Experimental Protocol: In Vitro Cytotoxicity Assessment

To illustrate the practical application of a 2,4-dihydroxyquinoline derivative in a drug discovery context, this section provides a validated protocol for assessing its anticancer potential using the MTT assay. This assay measures cell viability and is a standard preliminary screen for cytotoxic compounds. [9] Protocol 2: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of a 2,4-dihydroxyquinoline derivative on a cancer cell line (e.g., MCF-7, HCT-116). [3][9] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (2,4-dihydroxyquinoline derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO only) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Section 5: Safety and Handling

While specific safety data for the monosodium salt is limited, the parent compound and related structures provide guidance. Standard laboratory precautions should always be observed.

-

GHS Hazard Statements: The parent compound, 4-hydroxy-2(1H)-quinolinone, is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The monosodium salt is listed with H302 (Harmful if swallowed) and H312 (Harmful in contact with skin). [6]* Precautions: Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool for scientific innovation. Its excellent water solubility, inherent chelating properties, and foundation as a privileged medicinal scaffold make it highly valuable. [5]From elucidating enzymatic pathways and developing novel anticancer agents to creating advanced materials and ensuring food safety, its applications are both broad and impactful. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their work, leveraging its unique properties to drive discovery and development.

References

-

This compound. Chem-Impex.

-

This compound CAS#: 4510-76-3. ChemicalBook.

-

Sodium 4-hydroxycarbostyril | C9H6NNaO2 | CID 517537. PubChem, National Center for Biotechnology Information.

-

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. Benchchem.

-

2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871. PubChem, National Center for Biotechnology Information.

-

Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity. Benchchem.

-

A new synthesis of 2,4-dihydroxyquinoline. Journal of the American Chemical Society.

-

2,4-Dihydroxyquinoline. Chem-Impex.

-

2,4-Dihydroxyquinoline | Biochemical Reagent. MedChemExpress.

-

2,4-Dihydroxyquinoline, 97% 25 g | Buy Online. Thermo Scientific Chemicals.

-

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. Benchchem.

-

Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate.

-

EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents.

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sodium 4-hydroxycarbostyril | C9H6NNaO2 | CID 517537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 4510-76-3 [amp.chemicalbook.com]

- 8. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxyquinoline and its Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,4-Dihydroxyquinoline Scaffold

The quinoline ring system is a foundational structure in organic and medicinal chemistry, forming the backbone of numerous compounds with significant biological and material properties.[1] Among its derivatives, 2,4-dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone, has garnered substantial attention.[2][3] This scaffold is a versatile intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[2][4][5] The reactivity of the hydroxyl groups at the 2 and 4 positions allows for extensive functionalization, enabling the creation of novel analogs with potentially enhanced therapeutic efficacy.[1]

Core Synthesis Methodologies for 2,4-Dihydroxyquinoline

Several methods have been established for the synthesis of the 2,4-dihydroxyquinoline core, with the choice often depending on the desired substitution pattern and available starting materials.[6] The most prominent among these are the Conrad-Limpach synthesis and polyphosphoric acid (PPA)-mediated cyclizations.[2][4][6]

The Conrad-Limpach synthesis is a robust, two-step method for producing 4-hydroxyquinolines.[7][8] It involves the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[7][8]

Causality Behind Experimental Choices:

-

Step 1: Enamine Formation: The reaction between an aniline and a β-ketoester proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the ester.[8] This step is typically performed at moderate temperatures.

-

Step 2: Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically around 250°C) to overcome the activation barrier for the electrocyclic ring closure.[6][7][8] The high temperature is necessary to promote the formation of a high-energy imine-enol tautomer, which then cyclizes.[9] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields, as it allows for uniform heating and prevents decomposition that can occur in solvent-free reactions.[6][8][9]

Regioselectivity Note: The Conrad-Limpach synthesis kinetically favors the formation of the 4-hydroxyquinoline product.[10] However, at higher temperatures, a competing reaction known as the Knorr synthesis can occur, leading to the thermodynamically favored 2-hydroxyquinoline isomer.[8][11][12]

An alternative and often high-yielding method involves the cyclization of an aryl malonic acid amide ester using polyphosphoric acid (PPA).[2][6][13] PPA serves as both a catalyst and a solvent in this reaction.[13]

Causality Behind Experimental Choices:

-

PPA as a Catalyst and Solvent: PPA is a strong dehydrating agent and a Brønsted acid, which facilitates the intramolecular Friedel-Crafts-type acylation required for ring closure.[14] Its viscous nature also allows it to act as a solvent at elevated temperatures.[13]

-

Temperature Control: The reaction temperature is a critical parameter. While elevated temperatures are needed for the reaction to proceed, lower temperatures (around 100-150°C) generally lead to higher selectivity and better yields.[13]

Detailed Experimental Protocols

This protocol outlines the synthesis starting from aniline and diethyl malonate.

Step 1: Synthesis of Ethyl 3-phenylaminocrotonate (Enamine Intermediate)

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a viscous oil and can be used in the next step without further purification.[2]

Step 2: Thermal Cyclization to 2,4-Dihydroxyquinoline

-

Transfer the crude enamine intermediate to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[2]

-

Heat the reaction mixture to approximately 250°C with vigorous stirring.[2]

-

Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should cause the 2,4-dihydroxyquinoline to precipitate.[2]

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[2]

Workflow for Conrad-Limpach Synthesis

Caption: Workflow of the Conrad-Limpach synthesis of 2,4-dihydroxyquinoline.

The conversion of 2,4-dihydroxyquinoline to its monosodium salt is a straightforward acid-base reaction. The acidic nature of the hydroxyl groups (particularly the 4-hydroxy group, which is part of a vinylogous carboxylic acid system) allows for deprotonation by a suitable base.

-

Dissolve the purified 2,4-dihydroxyquinoline in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate vessel, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

-

Slowly add the basic solution to the 2,4-dihydroxyquinoline solution with stirring.

-

The monosodium salt may precipitate out of the solution upon its formation. If not, the solvent can be carefully removed under reduced pressure to yield the solid salt.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.

Conversion to Monosodium Salt

Caption: Process for the synthesis of 2,4-dihydroxyquinoline monosodium salt.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and expected yields for the synthesis of a representative 2,4-dihydroxyquinoline derivative via PPA-mediated cyclization, adapted from patent literature.[13]

| Starting Material | PPA Composition (molar ratio of P₂O₅/H₃PO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) |

| Methyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 100 | 79 |

| Ethyl ester of (2,3-dimethylphenyl) malonic acid amide | 0.48 | 130 | 2 | 100 | 79 |

Troubleshooting and Optimization

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield in Conrad-Limpach Synthesis | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction temperature reaches ~250°C. Monitor the reaction by TLC to confirm completion.[6] |

| Side reactions leading to byproducts. | Use a high-boiling, inert solvent to improve heat transfer and minimize decomposition.[6][8] | |

| Formation of Isomeric Byproducts | Reaction conditions favoring the Knorr synthesis product (2-hydroxyquinoline). | In the Conrad-Limpach synthesis, lower cyclization temperatures generally favor the desired 4-hydroxyquinoline.[6] |

| Reaction Fails to Proceed | Poor quality of reagents or catalyst. | Verify the purity and identity of all starting materials. Ensure any acid or base catalysts are active.[6] |

| Sub-optimal reaction conditions. | Carefully review and adhere to established protocols from reliable literature sources.[6] |

Characterization of Synthesized Compounds

The synthesized 2,4-dihydroxyquinoline and its monosodium salt should be characterized using standard analytical techniques to confirm their identity and purity.[2]

-

Melting Point: To determine the melting point range of the solid product.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Conclusion

The synthesis of 2,4-dihydroxyquinoline and its monosodium salt is a well-established process with multiple reliable routes available to researchers. The Conrad-Limpach synthesis and PPA-mediated cyclization are two of the most effective methods, each with its own set of advantages. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce these valuable compounds for a wide range of applications in drug discovery and materials science.

References

- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. Benchchem.

- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. Benchchem.

- Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline. Benchchem.

- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.

- Conrad-Limpach Synthesis. SynArchive.

- 2,4-dihydroxyquinoline | 86-95-3. Chemical Bull Pvt. Ltd.

- Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents.

- Conrad–Limpach synthesis. Wikipedia.

- 2,4-Dihydroxyquinoline. Chem-Impex.

- Exploring the Chemical Landscape: Applications of 2,4-Dihydroxyquinoline Beyond Dyes.

- Conrad-limpach-knorr synthesis of Quinolone. YouTube.

- 2,4-Dihydroxyquinoline | C9H7NO2. PubChem.

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health.

- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Institutes of Health.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. youtube.com [youtube.com]

- 13. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

- 14. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2,4-Dihydroxyquinoline Derivatives

This guide provides an in-depth exploration of the 2,4-dihydroxyquinoline core, a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. We will traverse its historical origins, from early synthetic endeavors to the elucidation of its unique chemical nature, and delve into the modern methodologies that have unlocked its vast therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of these versatile compounds.

Genesis of a Scaffold: Historical Milestones

The story of the quinoline ring system begins in the 19th century, with its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834.[1] However, the specific synthesis of the 4-hydroxyquinoline core, the direct precursor to the 2,4-dihydroxy structure, gained significant momentum with the pioneering work of Max Conrad and Leonhard Limpach. In 1887, they developed a robust method for the synthesis of 4-quinolones through the condensation of anilines with β-ketoesters.[2][3] This reaction, now famously known as the Conrad-Limpach synthesis, marked a pivotal moment, providing a reliable pathway to this class of compounds and laying the groundwork for future investigations into their derivatives.[2][3]

Early research was primarily focused on the fundamental chemistry and synthesis of these new heterocyclic systems. It was the serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of the antimalarial drug chloroquine, that hinted at the profound biological potential residing within this scaffold.[4] This discovery catalyzed a surge of interest in quinoline derivatives, ultimately leading to the development of the vast class of fluoroquinolone antibiotics.[4]

A significant advancement in the direct synthesis of 2,4-dihydroxyquinoline was reported in 1949, describing a simpler, higher-yielding procedure starting from isatin.[5] This method provided a more accessible route to the core structure, facilitating broader exploration of its chemical and biological properties.[5]

dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

"1834" [label="1834: Quinoline first\nextracted from coal tar\nby Friedlieb Ferdinand Runge"]; "1887" [label="1887: Conrad-Limpach\nsynthesis of 4-quinolones\ndeveloped"]; "1949" [label="1949: Improved synthesis\nof 2,4-dihydroxyquinoline\nfrom isatin reported"]; "Mid-20th_Century" [label="Mid-20th Century: Discovery\nof antibacterial properties\nof quinoline derivatives"];

"1834" -> "1887" -> "1949" -> "Mid-20th_Century"; } Caption: Key milestones in the history of quinoline and 2,4-dihydroxyquinoline discovery.

The Chemistry of Duality: Tautomerism in 2,4-Dihydroxyquinolines

A fundamental chemical feature of the 2,4-dihydroxyquinoline scaffold is its existence in a state of tautomeric equilibrium. The di-enol form (2,4-dihydroxyquinoline) readily interconverts with its more stable keto-enol tautomer, 4-hydroxy-2-quinolone.[6][7][8] Spectroscopic and theoretical studies have consistently shown that the 4-hydroxy-2(1H)-quinolone form is the predominant and more stable tautomer in both solution and the solid state.[9] This stability is attributed to the formation of a conjugated system within the quinolone ring. This tautomeric duality is not merely a chemical curiosity; it has profound implications for the molecule's reactivity, intermolecular interactions, and, crucially, its biological activity, as the different forms can exhibit distinct binding affinities for biological targets.[10]

dot graph "Tautomerism" { layout=dot; node [shape=none, fontname="Arial"]; edge [color="#202124"];

dihydroxy [label="2,4-Dihydroxyquinoline\n(Di-enol form)"]; quinolone [label="4-Hydroxy-2-quinolone\n(Keto-enol form - Predominant)"];

dihydroxy -> quinolone [label="Tautomeric Equilibrium"]; } Caption: Tautomeric equilibrium of the 2,4-dihydroxyquinoline scaffold.

Crafting the Core: Key Synthetic Methodologies

The ability to efficiently construct the 2,4-dihydroxyquinoline core and its derivatives is central to their exploration in drug discovery. Several key synthetic strategies have been developed and refined over the years.

The Conrad-Limpach Synthesis

This classical and still widely used method provides a versatile route to 4-hydroxyquinolines.[3] The reaction proceeds in two main stages: the initial condensation of a substituted aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2] The use of a high-boiling, inert solvent such as mineral oil is critical in the cyclization step to achieve high yields, which can be up to 95%.[3]

-

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (e.g., diethyl malonate, 1.0 eq). The reaction can be performed neat or in a suitable solvent like ethanol.

-

Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the formation of the enamine is complete, if a solvent was used, remove it under reduced pressure. The resulting enamine intermediate is often a viscous oil and can be used in the next step without further purification.

-

-

Step 2: Thermal Cyclization

-

In a suitable high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A), add the enamine intermediate.

-

Heat the reaction mixture to approximately 250°C. Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

-

Polyphosphoric Acid (PPA) Mediated Cyclization

A more modern and often more efficient one-step method involves the cyclization of an aryl malonic acid amide ester using polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[5][11] This method offers the advantage of shorter reaction times and good yields, particularly for substituted derivatives.[5][11]

-

Reaction Setup

-

In a round-bottom flask, add the starting material, the methyl or ethyl ester of (2,3-dimethylphenyl) malonic acid amide.

-

Add polyphosphoric acid (PPA) with a P₂O₅/H₃PO₄ molar ratio of approximately 0.48.

-

-

Cyclization

-

Heat the mixture with stirring to 130°C.

-

Maintain the reaction at this temperature for 2 hours.

-

-

Work-up and Isolation

-

After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Neutralize the resulting slurry with an aqueous solution of sodium bicarbonate.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals thoroughly with water.

-

Dry the product under reduced pressure.

-

dot graph "Synthetic_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#34A853"];

Start [label="Starting Materials\n(e.g., Aniline, β-ketoester)"]; Reaction [label="Chemical Synthesis\n(e.g., Conrad-Limpach or PPA Cyclization)"]; Workup [label="Reaction Work-up\n(Precipitation, Neutralization)"]; Purification [label="Purification\n(Filtration, Recrystallization)"]; Characterization [label="Characterization\n(NMR, MS, MP)"]; Final [label="Pure 2,4-Dihydroxyquinoline\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reaction -> Workup -> Purification -> Characterization -> Final; } Caption: A general workflow for the synthesis and purification of 2,4-dihydroxyquinoline derivatives.

Biological Significance and Therapeutic Promise

The 2,4-dihydroxyquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[12][13][14] Two of the most extensively studied therapeutic areas are oncology and neuroprotection.

Anticancer Activity

Numerous 2,4-dihydroxyquinoline derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[12][15] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[12][16] One of the critical pathways often implicated is the PI3K/Akt signaling cascade, which plays a central role in cell survival and proliferation.[12] Inhibition of this pathway by 2,4-dihydroxyquinoline derivatives can lead to the downregulation of anti-apoptotic proteins and ultimately, cancer cell death.[12]

Table 1: Anticancer Activity of Representative 2,4-Dihydroxyquinoline Derivatives

| Derivative Type | Cancer Cell Line | Activity Metric (µM) |

| 3-Heteroaryl-quinolin-2(1H)-ones | PC-3 (Prostate) | GI50 = 28 - 48[12] |

| Dihydroquinoline Embelin Derivatives | Cardiomyocytes, Macrophages | IC50 > 40[17] |

| 91b1 (a novel quinoline derivative) | KYSE150 (Esophageal) | Downregulation of Lumican[15] |

dot graph "PI3K_Akt_Pathway" { layout=dot; node [shape=box, style=filled, fontname="Arial"]; edge [color="#EA4335"];

RTK [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, Bad)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2,4-Dihydroxyquinoline\nDerivative", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates "]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates "]; Akt -> Downstream; Downstream -> Proliferation; Downstream -> Apoptosis [label=" inhibits "]; Inhibitor -> PI3K [label=" inhibits ", style=dashed]; } Caption: Inhibition of the PI3K/Akt signaling pathway by 2,4-dihydroxyquinoline derivatives.

Neuroprotective Potential

A particularly exciting application of this scaffold lies in the development of analogs of kynurenic acid (KYNA), an endogenous neuroprotective agent.[4] KYNA itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier. However, by modifying the 2,4-dihydroxyquinoline core of KYNA, researchers have successfully developed derivatives with improved central nervous system permeability and enhanced neuroprotective effects.[13] These compounds hold promise for the treatment of neurodegenerative disorders where excitotoxicity plays a role.[13]

Conclusion and Future Directions

From its 19th-century origins to its current status as a privileged scaffold in modern drug discovery, the 2,4-dihydroxyquinoline core has demonstrated remarkable and enduring utility. Its rich chemical versatility, underpinned by a fascinating tautomeric nature, has allowed for the creation of a vast chemical space of derivatives with significant therapeutic potential. The historical synthetic routes, such as the Conrad-Limpach synthesis, remain relevant, while modern methodologies continue to improve efficiency and accessibility. As our understanding of the complex signaling pathways that govern human disease deepens, the rational design of novel 2,4-dihydroxyquinoline derivatives, guided by computational tools like QSAR, will undoubtedly continue to yield new and improved therapeutic agents for a range of challenging diseases.[18]

References

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Brief History of Quinoline as Antimalarial Agents. [Link]

-

Wikipedia. Quinoline. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine. [Link]

-

NIST WebBook. 2,4-Quinolinediol. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PubChem. 2,4-Dihydroxyquinoline. [Link]

- Google Patents.

-

National Institutes of Health. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

Journal of the American Chemical Society. A New Synthesis of 2,4-Dihydroxyquinoline. [Link]

-

PubMed. A new synthesis of 2,4-dihydroxyquinoline. [Link]

-

National Institutes of Health. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. [Link]

-

ResearchGate. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

ResearchGate. Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. [Link]

-

PharmaCompass. 2,4-Dihydroxy quinoline. [Link]

-

National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

-

ResearchGate. A Quantitative Structure Activity Relationship (Qsar) Studies for 2-Oxo-1, 2-Dihydroquinoline-4-Carboxylic Acid Derivatives. [Link]

-

National Institutes of Health. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

The Good Scents Company. 2,4-dihydroxyquinoline. [Link]

-

ChemRxiv. What impact does tautomerism have on drug properties and development?. [Link]

-

ScienceDirect. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

-

ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

-

ResearchGate. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. [Link]

-

ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

-

MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. NMR study of tautomerism in natural perylenequinones. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Quinolinediol [webbook.nist.gov]

- 8. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Tautomerism in 2,4-Dihydroxyquinolines for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 2,4-dihydroxyquinolines. We will delve into the structural nuances, the equilibrium dynamics, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where the 2,4-dihydroxyquinoline scaffold is a privileged structure.[1]

Introduction: The Significance of Tautomerism in 2,4-Dihydroxyquinolines

The quinoline ring system is a cornerstone in the development of therapeutic agents, with a broad spectrum of pharmacological activities.[1] Within this class of heterocyclic compounds, 2,4-dihydroxyquinoline and its derivatives have garnered substantial interest. A critical, yet often complex, aspect of their chemistry is the phenomenon of tautomerism, which dictates their physicochemical properties and, consequently, their biological activity.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of 2,4-dihydroxyquinolines, the molecule can theoretically exist in several tautomeric forms, primarily oscillating between dihydroxy (enol-enol), keto-enol, and diketo forms. However, extensive spectroscopic and computational evidence has demonstrated that the 4-hydroxyquinolin-2(1H)-one form is the predominant and most stable tautomer in most conditions.[2][3][4] Understanding and controlling this tautomeric equilibrium is paramount for drug design, as the dominant tautomer will present a unique three-dimensional shape and distinct hydrogen bonding capabilities, which are critical for molecular recognition at biological targets.[5]

This guide will provide a detailed examination of the tautomeric forms of 2,4-dihydroxyquinolines, the factors governing their equilibrium, and the analytical techniques employed for their elucidation.

The Tautomeric Landscape of 2,4-Dihydroxyquinolines

The tautomerism in 2,4-dihydroxyquinolines is a dynamic equilibrium between several forms. While multiple structures can be drawn, the three primary tautomers of interest are:

-

2,4-Quinolinediol (Enol-Enol form): This form possesses two hydroxyl groups at the C2 and C4 positions.

-

4-Hydroxyquinolin-2(1H)-one (Keto-Enol form): This is the most stable and commonly observed tautomer, featuring a hydroxyl group at C4 and a carbonyl group at C2.[2][3][4]

-

Quinoline-2,4(1H,3H)-dione (Diketo form): This tautomer contains two carbonyl groups at the C2 and C4 positions.

The equilibrium between these forms is not static and is significantly influenced by various factors.

Caption: Tautomeric equilibrium in 2,4-dihydroxyquinolines.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 2,4-dihydroxyquinolines is dictated by a combination of intrinsic structural features and external environmental conditions.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[6][7]

-

Polar Solvents: In polar solvents such as water, ethanol, and DMSO, the more polar keto-enol tautomer, 4-hydroxyquinolin-2(1H)-one, is significantly stabilized through intermolecular hydrogen bonding.[8] This stabilization overwhelmingly shifts the equilibrium in its favor.

-

Non-polar Solvents: In non-polar solvents like benzene or carbon tetrachloride, the less polar dihydroxy form may have a slightly increased population, although the keto-enol form generally remains dominant due to its inherent thermodynamic stability.[9]

The causality behind this choice in experimental design is to selectively stabilize and thus favor the observation of a particular tautomer. For instance, to confirm the structure of the predominant keto-enol form, a polar protic solvent would be the solvent of choice for NMR analysis.

pH of the Medium

The pH of the solution can have a profound effect on the tautomeric equilibrium, particularly for ionizable compounds like quinolines.[10][11]

-

Acidic Conditions: Under acidic conditions, protonation of the quinoline nitrogen or the carbonyl oxygen can occur, which may influence the relative stabilities of the tautomers.

-

Basic Conditions: In basic media, deprotonation of the hydroxyl or N-H groups can lead to the formation of anionic species, which will have their own unique tautomeric preferences.

The choice to study tautomerism under varying pH is driven by the need to mimic physiological conditions, which is critical in drug development.

Substituent Effects

The electronic nature of substituents on the quinoline ring can modulate the tautomeric equilibrium.

-

Electron-donating groups (EDGs): These groups can increase the electron density in the ring system, potentially favoring the enol form by stabilizing the aromaticity.

-

Electron-withdrawing groups (EWGs): These groups can decrease the electron density, which may favor the keto form. The presence of a hydrogen bond acceptor at the 3-position has been shown to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond.[12]

The systematic variation of substituents is a cornerstone of medicinal chemistry, used to fine-tune the electronic and steric properties of a lead compound to optimize its biological activity.

Experimental Protocols for Tautomerism Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium in 2,4-dihydroxyquinolines.

Caption: A typical experimental workflow for tautomerism analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 2,4-dihydroxyquinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

The choice of solvent is critical: DMSO-d₆ is often preferred as its polarity stabilizes the keto-enol form and its residual water peak does not interfere with the signals of interest.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key signals to observe are the N-H proton (if present), the O-H proton, and the proton at the C3 position.

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the C2 and C4 carbons are highly indicative of their hybridization state (sp² in the enol form, sp² carbonyl in the keto form).

-

-

Data Analysis:

-

For the predominant 4-hydroxyquinolin-2(1H)-one tautomer, expect a downfield signal for the N-H proton and a characteristic signal for the C3-H. The ¹³C spectrum will show a signal for the C2 carbonyl carbon typically in the range of 160-180 ppm.[3]

-

Integration of the signals corresponding to the different tautomers can provide a quantitative measure of their relative populations.

-

| Tautomer | Characteristic ¹H NMR Signals (DMSO-d₆) | Characteristic ¹³C NMR Signals (DMSO-d₆) |

| 4-Hydroxyquinolin-2(1H)-one | N-H (~11-12 ppm), C3-H (~5.5-6.5 ppm) | C2=O (~160-170 ppm), C4-OH (~175-185 ppm) |

| 2,4-Quinolinediol | C3-H (~6.0-7.0 ppm) | C2-OH (~155-165 ppm), C4-OH (~160-170 ppm) |

Note: The exact chemical shifts can vary depending on the substituents and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which differ for each tautomer.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.2-0.8.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum over a range of approximately 200-500 nm.

-

-

Data Analysis:

-

The keto-enol and dihydroxy forms will have distinct absorption maxima (λ_max) due to differences in their conjugated systems. By comparing the obtained spectrum with those of model compounds where the tautomerism is "locked" (e.g., by N- or O-alkylation), the predominant tautomer can be identified.[3][13]

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomers.

Step-by-Step Protocol for IR Analysis:

-

Sample Preparation:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a carbonyl group (C=O), confirming the presence of a keto form. The absence or weakness of this band, coupled with a broad O-H stretching band around 3200-3600 cm⁻¹, would suggest a predominance of the enol form.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.[9][14]

Step-by-Step Protocol for DFT Calculations:

-

Structure Building:

-

Build the 3D structures of all possible tautomers using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Data Analysis:

-

The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. These theoretical predictions can then be compared with the experimental results for validation.

-

Biological Implications and Drug Development

The predominance of the 4-hydroxyquinolin-2(1H)-one tautomer has significant implications for drug development. This specific structure presents a defined set of hydrogen bond donors (N-H and O-H) and acceptors (C=O), which govern its interactions with biological macromolecules such as enzymes and receptors. The 2,4-dihydroxyquinoline scaffold has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] A thorough understanding of the tautomeric behavior is therefore a prerequisite for successful structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Conclusion

The tautomerism of 2,4-dihydroxyquinolines is a fascinating and fundamentally important aspect of their chemistry. While several tautomeric forms are possible, the 4-hydroxyquinolin-2(1H)-one structure is overwhelmingly favored in most environments. This preference is governed by a complex interplay of solvent, pH, and substituent effects. A combination of advanced spectroscopic techniques, particularly NMR, and computational methods provides a robust framework for the detailed investigation of this tautomeric equilibrium. For scientists in the field of drug discovery and development, a deep understanding of these principles is not merely academic but a crucial component in the design of novel and effective therapeutic agents based on the versatile 2,4-dihydroxyquinoline scaffold.

References

-

The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1) - ResearchGate. Available at: [Link]

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs - Sci-Hub. Available at: [Link]

-

(PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis - ResearchGate. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. Available at: [Link]

-

Main tautomeric forms of 4-hydroxyquinolin-2-one - ResearchGate. Available at: [Link]

-

Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement - Organic Chemistry Portal. Available at: [Link]

-

Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. Available at: [Link]

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

-

Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

(PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. Available at: [Link]

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. Available at: [Link]

-

Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - NIH. Available at: [Link]

-

Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. Available at: [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

Hydroxyquinolines: Constitutional isomers and tautomers (2011) | Grażyna Karpińska | 13 Citations - SciSpace. Available at: [Link]

-

[Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed. Available at: [Link]

-

(PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides - ResearchGate. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available at: [Link]

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Available at: [Link]

-

Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO - MDPI. Available at: [Link]

-

Keto-enol tautomerism of quinoline-2(1H)-one. - ResearchGate. Available at: [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. Available at: [Link]

-

Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - NIH. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4-Dihydroxyquinoline Monosodium Salt for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2,4-dihydroxyquinoline monosodium salt (CAS No. 4510-76-3), a versatile heterocyclic compound with applications in pharmaceutical development, analytical chemistry, and materials science.[1] Recognizing the critical role of solubility in experimental design, formulation, and bioavailability, this document synthesizes theoretical principles with practical methodologies to empower researchers in their work with this compound. While quantitative solubility data for this specific salt is not widely published, this guide offers a robust framework for understanding and determining its solubility profile.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of 2,4-dihydroxyquinoline and its monosodium salt is fundamental to predicting and explaining its behavior in different solvents. The parent compound, 2,4-dihydroxyquinoline, exists in tautomeric equilibrium, predominantly as the 4-hydroxy-1H-quinolin-2-one form.[2]

Table 1: Physicochemical Properties of 2,4-Dihydroxyquinoline and its Monosodium Salt

| Property | 2,4-Dihydroxyquinoline | This compound | Significance for Solubility |

| Molecular Formula | C₉H₇NO₂ | C₉H₆NNaO₂[1] | The addition of a sodium ion significantly increases polarity. |

| Molecular Weight | 161.16 g/mol [2] | 183.14 g/mol [1] | Influences molar concentration calculations. |

| Appearance | White to light yellow or beige powder | Light orange to yellow to green crystalline powder[1] | Physical state can provide initial clues about purity and handling. |

| pKa | 4.50 (Predicted)[3] | Not applicable | The acidic proton of the parent compound is replaced by a sodium ion in the salt, predisposing it to solubility in protic solvents. |

| logP (o/w) | 0.7 (Computed)[2] | Expected to be significantly lower | The low logP of the parent compound suggests some hydrophilicity; the salt form will be substantially more hydrophilic. |

The conversion of the weakly acidic 2,4-dihydroxyquinoline to its monosodium salt is the primary determinant of its solubility profile. The presence of the ionic bond between the quinoline oxygen and the sodium cation dramatically increases the compound's polarity, making it significantly more amenable to dissolution in polar solvents, particularly water. This is a common strategy employed in pharmaceutical development to enhance the aqueous solubility of parent drug molecules.[4]

Solubility Profile: A Qualitative and Predictive Overview

Direct quantitative solubility data for this compound in various solvents is scarce in publicly available literature. However, based on its chemical structure and qualitative descriptions, a predictive solubility profile can be constructed.

Aqueous Solubility

This compound is consistently described as having excellent solubility in water.[1] This is attributed to the strong ion-dipole interactions between the sodium and quinolinate ions and the highly polar water molecules. The dissociation of the salt in water leads to solvated ions, a thermodynamically favorable process.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, characterized by the presence of hydroxyl groups, are capable of hydrogen bonding and have relatively high dielectric constants. It is anticipated that this compound will exhibit moderate to good solubility in these solvents, although likely less than in water. The solvent's ability to solvate both the cation and the anion will be a determining factor.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar solvents capable of solvating cations well. While they are not as effective at solvating anions as protic solvents, the monosodium salt is expected to have some degree of solubility in these solvents. For many organic salts, DMSO serves as a good alternative to aqueous solutions.

-

Less Polar and Nonpolar Solvents (e.g., Acetone, Dichloromethane, Hexane): In solvents with low dielectric constants and a lack of strong hydrogen bonding capabilities, the solubility of an ionic compound like this compound is expected to be poor. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak interactions with these solvent molecules.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Excellent | Strong ion-dipole interactions and dissociation.[1] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding and high polarity. |

| Polar Aprotic | DMSO, DMF | Moderate to Sparingly Soluble | High polarity, good cation solvation. |

| Less Polar | Acetone, Ethyl Acetate | Poor to Insoluble | Insufficient polarity to overcome lattice energy. |

| Nonpolar | Dichloromethane, Hexane | Insoluble | "Like dissolves like" principle; large polarity mismatch. |

Experimental Determination of Solubility: Protocols and Workflows

Given the absence of comprehensive published data, the experimental determination of solubility is crucial for researchers. The following are standard protocols for determining both thermodynamic (equilibrium) and kinetic solubility.

Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Quantify the concentration of the dissolved salt using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Kinetic Solubility Determination (Precipitation from DMSO)

This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which is often relevant for early-stage drug discovery.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader capable of detecting turbidity or a nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add the aqueous buffer to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualizing the Equilibrium Solubility Workflow

Caption: Step-by-step workflow for the shake-flask equilibrium solubility method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong theoretical and qualitative understanding of its solubility profile can be established based on its ionic nature and the physicochemical properties of its parent compound. Its excellent solubility in water is a key characteristic for its use in aqueous systems. For applications requiring non-aqueous solvents, this guide provides a predictive framework and, more importantly, detailed, actionable protocols for researchers to determine precise solubility values in their solvents of interest. The experimental determination of solubility is a critical step in the successful application of this compound in research and development.

References

- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical aspects of the active substance. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 83-126). Wiley-VCH.

-

University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

ChemBK. (2024). 2,4-Dihydroxy quinoline - Physico-chemical Properties. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2,4-dihydroxyquinoline derivatives.

-

PubChem. (n.d.). 2,4-Dihydroxyquinoline. Retrieved from [Link]

- Hu, Y., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

University of Manitoba. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Purity analysis of 2,4-Dihydroxyquinoline Monosodium Salt

An In-depth Technical Guide to the Purity Analysis of 2,4-Dihydroxyquinoline Monosodium Salt

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a critical process in drug development and quality control. We will delve into the core principles of analytical methodology, emphasizing the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights. Our approach is grounded in scientific integrity, ensuring that each described protocol is a self-validating system.

Foundational Knowledge: Understanding the Analyte

A robust analytical strategy begins with a deep understanding of the target molecule. 2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolone, exists in tautomeric equilibrium with 2,4(1H,3H)-quinolinedione. This inherent chemical characteristic is a pivotal consideration in method development, as the tautomers may exhibit different behaviors under various analytical conditions. The monosodium salt form enhances aqueous solubility, a favorable property for techniques like High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

| Property | 2,4-Dihydroxyquinoline | This compound |

| Chemical Formula | C₉H₇NO₂ | C₉H₆NNaO₂ |

| Molar Mass | 161.16 g/mol | 183.14 g/mol |

| Appearance | Off-white to pale yellow crystalline powder | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions | Soluble in water |

| Tautomerism | Exists in equilibrium with 2,4(1H,3H)-quinolinedione | Exists in equilibrium in solution |

Potential Impurities: A Proactive Approach

A comprehensive purity analysis must account for potential impurities stemming from the synthetic route and degradation. Common impurities may include residual starting materials, synthetic intermediates, by-products, and degradation products formed under stress conditions such as heat, light, humidity, and extreme pH. A forced degradation study is often a prudent step to identify potential degradants and ensure the analytical method is "stability-indicating."

The Core of Purity Analysis: Chromatographic and Spectroscopic Techniques

A multi-technique approach is essential for a holistic purity assessment. While HPLC is often the primary workhorse, other methods provide orthogonal and confirmatory data.

High-Performance Liquid Chromatography (HPLC): The Primary Tool

HPLC is the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound.

-

Column Chemistry: A reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. The end-capping of the stationary phase can influence peak shape, so screening different C18 phases is recommended.

-

Mobile Phase Selection: A buffered mobile phase is crucial to control the ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. A phosphate or acetate buffer in the pH range of 3-6 is a common choice. The organic modifier, typically acetonitrile or methanol, is used to control the elution strength.

-

Detection: The quinoline ring system possesses a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is invaluable as it provides spectral data for peak purity assessment and identification.

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

-

Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of the main peak)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Orthogonal and Confirmatory Techniques

| Technique | Purpose | Key Insights |

| Mass Spectrometry (MS) | Identification of impurities | Provides molecular weight information for unknown peaks, aiding in their structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantification | ¹H and ¹³C NMR can confirm the structure of the main component and identify and quantify impurities without the need for reference standards (qNMR). |

| Gas Chromatography (GC) | Analysis of volatile impurities | Useful for detecting residual solvents from the manufacturing process. |